N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide

Kinase inhibitor design Structure-activity relationship (SAR) Medicinal chemistry

Researchers expanding pyrido[3,2-d]pyrimidine kinase inhibitor libraries often face gaps in 4-position SAR data, where the absence of aromatic ether analogs limits selectivity profiling. This compound fills that gap as a 4-benzyloxy-substituted probe. - Enables PIM1/2/3 and MNK1/2 selectivity fingerprinting via Eurofins KinaseProfiler or KINOMEscan panels. - Serves as a matched molecular pair benchmark (XLogP ~3.5) against 4-chloro (XLogP ~2.0) and 4-butoxy analogs for permeability and metabolic stability studies. - Suitable for Caco-2/MDCK permeability assays and BRET-based target engagement studies on adenosine receptors and PDE isoforms. Supplied with Certificate of Analysis; standard international B2B shipping available.

Molecular Formula C16H13ClN4O2
Molecular Weight 328.75 g/mol
CAS No. 897362-21-9
Cat. No. B14180060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide
CAS897362-21-9
Molecular FormulaC16H13ClN4O2
Molecular Weight328.75 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)N=C(C=C2)Cl
InChIInChI=1S/C16H13ClN4O2/c1-10(22)18-16-19-12-7-8-13(17)20-14(12)15(21-16)23-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,21,22)
InChIKeyMXFKWNSDICHIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS 897362-21-9): Research-Grade Pyridopyrimidine Building Block for Kinase-Targeted Discovery


N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS 897362-21-9) is a synthetic heterocyclic small molecule belonging to the pyrido[3,2-d]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor drug discovery [1]. It features a 4-benzyloxy substituent, a 6-chloro group, and a 2-acetamido moiety on the fused pyridopyrimidine core. The compound is utilized primarily as a research tool and chemical probe in biochemical assays targeting viral mechanisms and kinase-mediated signaling pathways [2].

Why N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS 897362-21-9) Cannot Be Replaced by Generic Pyridopyrimidine Analogs


The pyrido[3,2-d]pyrimidine scaffold is a versatile kinase inhibitor template, but the biological activity and physicochemical properties of its derivatives are exquisitely sensitive to the nature of the 4-position substituent. The target compound's 4-benzyloxy group is an aromatic ether that imparts distinct steric bulk, lipophilicity (clogP), and potential π-stacking interactions fundamentally different from the 4-chloro, 4-alkoxy, or 4-amino analogs often used as generic substitutes [1]. Published structure-activity relationship (SAR) studies on 4,6-disubstituted pyrido[3,2-d]pyrimidines demonstrate that even minor changes at the 4-position (e.g., aniline vs. alkoxy vs. chloro) can shift kinase selectivity profiles by orders of magnitude [2]. Therefore, direct interchange with a structurally similar but functionally distinct analog risks invalidating target engagement data and confounding SAR interpretation in kinase-focused projects.

Quantitative Differentiation Evidence for N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS 897362-21-9)


Structural Differentiation: 4-Benzyloxy vs. 4-Chloro or 4-Alkoxy Substituents on Pyrido[3,2-d]pyrimidine Core

The 4-benzyloxy substituent in CAS 897362-21-9 is an aromatic ether, contrasting with the 4-chloro (CAS 897361-59-0), 4-isopropoxy (CAS 897362-16-2), 4-butoxy (CAS 897362-17-3), and 4-piperazinyl (CAS 917758-24-8) analogs [1]. The benzyl group provides a planar, electron-rich aromatic ring capable of hydrophobic packing and π-π stacking interactions within the ATP-binding pocket, which alkyl ethers and chlorine cannot replicate. Literature SAR for 4,6-disubstituted pyrido[3,2-d]pyrimidines shows that aromatic 4-substituents can confer >10-fold selectivity shifts among PIM kinase isoforms compared to aliphatic or halogen substituents [2].

Kinase inhibitor design Structure-activity relationship (SAR) Medicinal chemistry

Potential Differential Kinase Selectivity Profile Inferred from Pyrido[3,2-d]pyrimidine SAR Literature

While specific IC50 data for CAS 897362-21-9 in kinase inhibition assays are not publicly disclosed, SAR trends from the 4,6-disubstituted pyrido[3,2-d]pyrimidine class indicate that 4-aryloxy substituents yield PIM1 IC50 values in the 30–60 nM range and MNK1 IC50 values in the 1–30 nM range, with 10- to 100-fold selectivity over PIM2 and PIM3 [1]. In contrast, 4-alkyloxy analogs in the same scaffold frequently show higher PIM2 potency (IC50 < 20 nM) and reduced selectivity within the PIM family [1]. The benzyloxy group in the target compound is structurally intermediate between a simple phenyl group and a flexible alkoxy chain, suggesting a potentially unique selectivity fingerprint distinct from both 4-chloro (broad reactivity, commonly used as a synthetic intermediate [2]) and 4-piperazinyl (enhanced solubility, frequently used in lead optimization ) analogs.

Kinase selectivity PIM kinase family Anticancer probe development

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bond Acceptor Profile

The target compound (XLogP ~3.5 estimated) is predicted to be significantly more lipophilic than its 4-chloro (XLogP 2.0), 4-morpholino (XLogP ~1.8), and 4-piperazinyl (XLogP ~1.5) counterparts [1]. This arises from the benzyloxy group's contribution of three sp2 carbons and five hydrogens absent in the comparators. The 4-benzyloxy group also introduces an additional hydrogen bond acceptor (ether oxygen) in a region of the molecule that, in the 4-chloro analog, presents no H-bond acceptor capability [1]. In kinase inhibitor design, higher lipophilicity within the optimal range (clogP 2–4) is associated with improved passive membrane permeability but may reduce aqueous solubility; the benzyloxy analog thus represents a distinct point on the lipophilicity-permeability-solubility optimization surface that cannot be replicated by 4-chloro or 4-amino analogs.

Drug-likeness Lipophilic ligand efficiency (LLE) Permeability prediction

Optimal Use Cases for N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS 897362-21-9) Based on Differentiation Evidence


Kinase Selectivity Profiling: SAR Exploration of the 4-Position in Pyrido[3,2-d]pyrimidine Inhibitor Series

Procure CAS 897362-21-9 when expanding a pyrido[3,2-d]pyrimidine-focused kinase inhibitor library to include aromatic 4-substituents. The benzyloxy group serves as a key SAR probe to investigate the impact of π-stacking and hydrophobic packing on PIM/MNK kinase selectivity versus the more commonly tested 4-chloro or 4-alkylamino analogs. Class-level SAR evidence indicates that 4-aryloxy substitution can shift selectivity ratios among PIM isoforms by >5-fold compared to 4-alkoxy analogs [1]. Use in head-to-head kinase panel screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) against PIM1, PIM2, PIM3, MNK1, and MNK2 to experimentally determine its selectivity fingerprint.

Medicinal Chemistry Lead Optimization: Balancing Lipophilicity and Permeability

Use the target compound as a lipophilic benchmark (XLogP ~3.5) in a matched molecular pair analysis with the 4-chloro (XLogP 2.0) [2] and 4-butoxy (XLogP ~3.3) analogs to study the effect of incremental lipophilicity on cellular permeability, metabolic stability, and off-target promiscuity. The benzyloxy group adds ~1.5 log units of lipophilicity relative to the 4-chloro analog, providing a useful reference point for medicinal chemists seeking to optimize passive permeability while monitoring solubility and cytochrome P450 inhibition risk. This compound is particularly valuable for permeability studies using Caco-2 or MDCK cell monolayers, where the higher lipophilicity is expected to enhance apparent permeability (Papp) compared to more polar 4-substituted analogs.

Chemical Biology Tool Compound: Probing Adenosine Receptor or PDE Target Engagement

Based on the broader pyrido[3,2-d]pyrimidine literature, certain 4-substituted derivatives have shown nanomolar binding affinity for adenosine receptors (A1, A2A, A2B, A3) and phosphodiesterase isoforms [3]. Procure CAS 897362-21-9 as a candidate probe for target engagement studies using BRET-based (NanoBRET) or radioligand displacement assays to determine if the 4-benzyloxy group confers selectivity for a specific adenosine receptor subtype or PDE isoform. Its distinct shape and lipophilicity profile make it a valuable addition to a small-molecule probe set for GPCR and enzyme target deconvolution in phenotypic screening campaigns.

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